molecular formula C7H10N2O5S2 B086482 Mesulfamide CAS No. 122-89-4

Mesulfamide

Cat. No.: B086482
CAS No.: 122-89-4
M. Wt: 266.3 g/mol
InChI Key: AXUWLXLMZKNGIO-UHFFFAOYSA-N
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Description

Mesulfamide is a synthetic compound with the molecular formula C7H10N2O5S2. It is primarily used in the treatment of breast cancer. This compound belongs to the class of sulfonamide drugs, which are known for their broad-spectrum antimicrobial properties. These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesulfamide can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to this compound by the addition of methanesulfonic acid.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Mesulfamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: this compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mesulfamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment and as an antimicrobial agent.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Mesulfamide exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth and replication. As a result, this compound exhibits bacteriostatic activity, preventing the multiplication of bacteria. In cancer treatment, this compound interferes with cellular processes, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

    Sulfamethazine: Used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

Mesulfamide’s unique structure and specific applications in cancer treatment distinguish it from these other sulfonamide compounds.

Properties

IUPAC Name

(4-sulfamoylanilino)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O5S2/c8-16(13,14)7-3-1-6(2-4-7)9-5-15(10,11)12/h1-4,9H,5H2,(H2,8,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUWLXLMZKNGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153458
Record name Mesulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-89-4
Record name 1-[[4-(Aminosulfonyl)phenyl]amino]methanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulfamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[4-(aminosulfonyl)phenyl]amino]methanesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19VNL22L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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